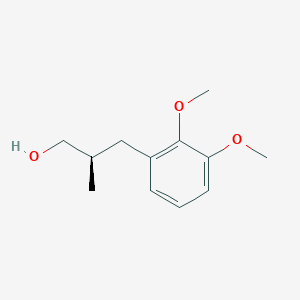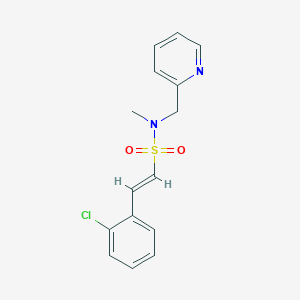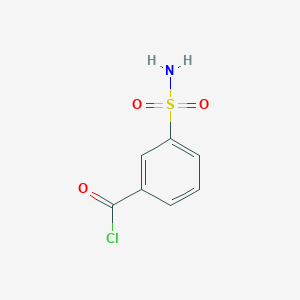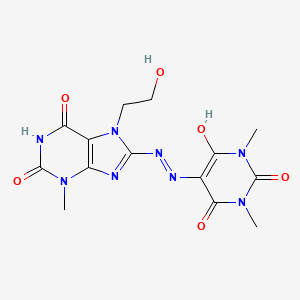![molecular formula C13H16Cl3NO2 B2870154 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride CAS No. 1803599-48-5](/img/structure/B2870154.png)
4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a piperidine ring, a carboxylic acid group, and a dichlorophenyl moiety.
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with a pyrrolidine ring, which this compound possesses, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological pathways, depending on their specific targets and mode of action .
Result of Action
Compounds with similar structures have been found to exhibit diverse biological activities, depending on their specific targets and mode of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride typically involves multiple steps, starting with the preparation of the dichlorophenyl moiety This can be achieved through the chlorination of phenol derivatives under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) and halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its structural features make it a valuable building block for various chemical reactions.
Biology: In biological research, 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride can be used to study enzyme inhibition and receptor binding. Its interactions with biological molecules can provide insights into biochemical pathways.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparaison Avec Des Composés Similaires
Piperidine derivatives
Dichlorophenyl compounds
Carboxylic acid derivatives
Uniqueness: 4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride stands out due to its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2.ClH/c14-10-2-1-9(7-11(10)15)8-13(12(17)18)3-5-16-6-4-13;/h1-2,7,16H,3-6,8H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLULWJXIIZAACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[2-(4-chlorobutanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2870073.png)
![6-[(4-fluorophenyl)sulfanyl]-9H-purin-2-ylamine](/img/structure/B2870076.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2870079.png)


![5-(4-ethoxyphenyl)-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2870084.png)

![(4Z)-2-tert-butyl-4-{[4-(dimethylamino)phenyl]methylidene}-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2870087.png)

![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide](/img/structure/B2870091.png)
![2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-3-(trifluoromethyl)pyridine](/img/structure/B2870092.png)

